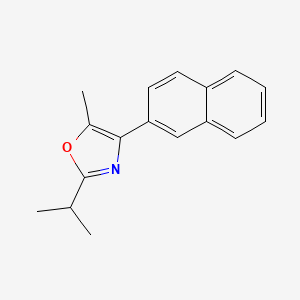![molecular formula C18H11NO3 B12526849 6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-20-0](/img/structure/B12526849.png)
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that belongs to the class of naphthopyrans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a pyran ring and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of naphthoquinones or pyridinecarboxylic acids.
Reduction: Formation of naphthols or pyridyl alcohols.
Substitution: Formation of halogenated derivatives or substituted naphthopyrans.
科学的研究の応用
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
作用機序
The mechanism of action of 6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and pyridinyl groups facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
類似化合物との比較
Similar Compounds
5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid: Similar in structure but with different functional groups and biological activities.
1H-Pyrazolo[3,4-b]pyridines: Share the pyridine moiety but differ in the fused ring system and applications.
4-Hydroxy-2-quinolones: Similar in having a hydroxyl group and a fused ring system but differ in the type of heterocycle and reactivity.
Uniqueness
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its specific combination of a naphthalene ring, pyran ring, and pyridine moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
652138-20-0 |
|---|---|
分子式 |
C18H11NO3 |
分子量 |
289.3 g/mol |
IUPAC名 |
6-hydroxy-2-pyridin-4-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C18H11NO3/c20-15-9-14-16(21)10-17(11-5-7-19-8-6-11)22-18(14)13-4-2-1-3-12(13)15/h1-10,20H |
InChIキー |
HVNHGQMQWWBQLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B12526767.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
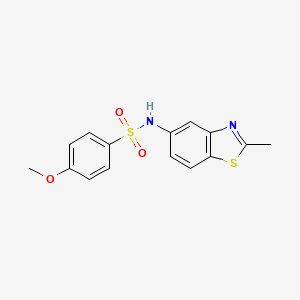
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)

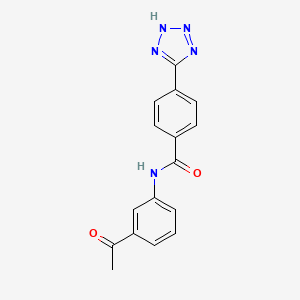
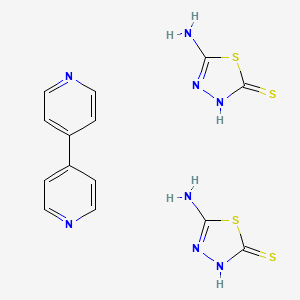
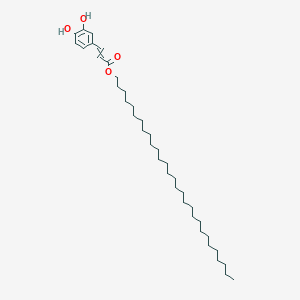
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)

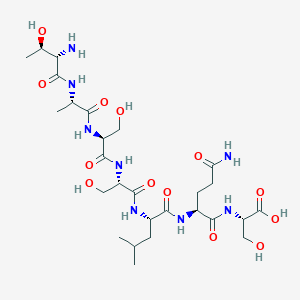
![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
